molecular formula C6H3BrClF2N B1530172 5-Bromo-2-chloro-4-(difluoromethyl)pyridine CAS No. 1374659-34-3

5-Bromo-2-chloro-4-(difluoromethyl)pyridine

Cat. No.: B1530172
CAS No.: 1374659-34-3
M. Wt: 242.45 g/mol
InChI Key: DOOWJADAFICCBQ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-(difluoromethyl)pyridine is an organic compound with the molecular formula C6H3BrClF2N It is a pyridine derivative characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(difluoromethyl)pyridine with bromine and copper bromide to yield the desired product .

Industrial Production Methods

Industrial production of 5-Bromo-2-chloro-4-(difluoromethyl)pyridine may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-chloro-4-(difluoromethyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-(difluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and difluoromethyl groups can influence the compound’s binding affinity and reactivity. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-4-(difluoromethyl)pyridine is unique due to the specific combination of bromine, chlorine, and difluoromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-2-chloro-4-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF2N/c7-4-2-11-5(8)1-3(4)6(9)10/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOWJADAFICCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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